![molecular formula C20H21N3O8 B224123 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)

4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

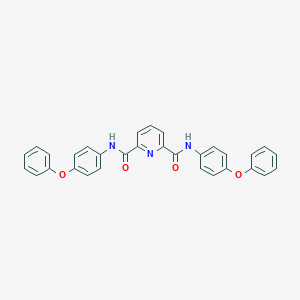

4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid, also known as HABA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. HABA is a yellow crystalline powder that is soluble in organic solvents and exhibits strong fluorescence under ultraviolet light. In

Mechanism of Action

The mechanism of action of 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid involves the formation of a stable complex between 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid and the protein or enzyme of interest. The binding of 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid to the protein or enzyme induces a conformational change in the protein, which results in the enhancement of 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid fluorescence. The binding affinity of 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid to the protein or enzyme can be modulated by changing the pH, temperature, or ionic strength of the solution.

Biochemical and Physiological Effects:

4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid has no known biochemical or physiological effects on living organisms. It is a synthetic compound that has been designed specifically for use in scientific research applications.

Advantages and Limitations for Lab Experiments

4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid has several advantages for use in lab experiments. It is a highly sensitive and specific fluorescent probe that can detect low concentrations of proteins and enzymes. It is also relatively easy to use and can be incorporated into various assay formats. However, 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid has some limitations, such as its sensitivity to pH and temperature changes, which can affect its binding affinity to the protein or enzyme of interest. It also has limited solubility in aqueous solutions, which can affect its performance in certain assay formats.

Future Directions

There are several future directions for the use of 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid in scientific research. One potential application is in the development of biosensors for the detection of disease biomarkers. 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid could be used as a fluorescent probe to detect specific proteins or enzymes that are indicative of certain diseases, such as cancer or Alzheimer's disease. Another potential application is in the study of protein folding and misfolding, as 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid can be used to monitor changes in protein conformation. Additionally, the synthesis of 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid analogues with improved properties, such as increased solubility and binding affinity, could lead to the development of more sensitive and specific fluorescent probes for scientific research.

Synthesis Methods

The synthesis of 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid involves several steps, starting with the reaction between 4-nitroaniline and hexyl chloroformate to form 4-{4-[(Hexyloxy)carbonyl]anilino}-3-nitrobenzoic acid. This intermediate is then subjected to a nitration reaction to introduce two nitro groups at the 3 and 5 positions of the benzene ring, resulting in the formation of 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid. The synthesis of 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid has been widely used in scientific research as a fluorescent probe for the detection of proteins and enzymes. 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid exhibits strong fluorescence in the presence of certain proteins, such as bovine serum albumin and trypsin, due to the formation of a stable complex between 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid and the protein. This property of 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid has been utilized in various biochemical assays, such as protein quantification, enzyme kinetics, and protein-protein interaction studies. 4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid has also been used as a pH indicator in biological systems, as its fluorescence properties are sensitive to changes in pH.

properties

Product Name |

4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid |

|---|---|

Molecular Formula |

C20H21N3O8 |

Molecular Weight |

431.4 g/mol |

IUPAC Name |

4-(4-hexoxycarbonylanilino)-3,5-dinitrobenzoic acid |

InChI |

InChI=1S/C20H21N3O8/c1-2-3-4-5-10-31-20(26)13-6-8-15(9-7-13)21-18-16(22(27)28)11-14(19(24)25)12-17(18)23(29)30/h6-9,11-12,21H,2-5,10H2,1H3,(H,24,25) |

InChI Key |

IEYJQEQLVBVCAQ-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)

![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)

![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)

![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)